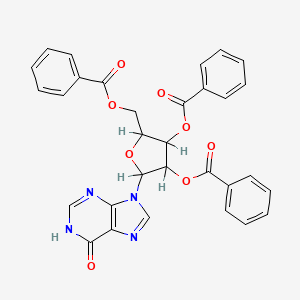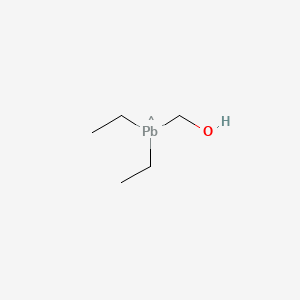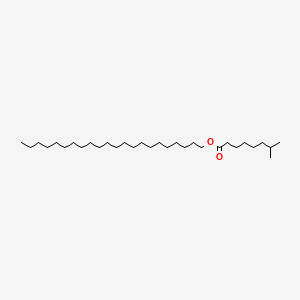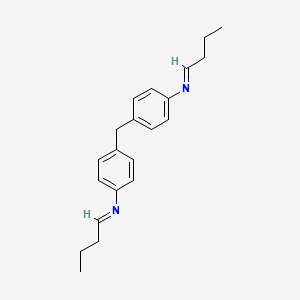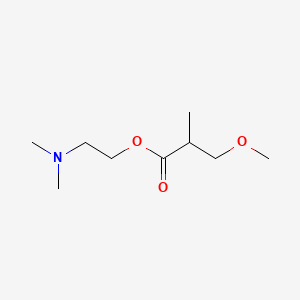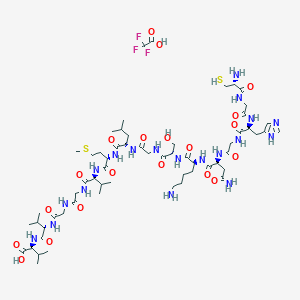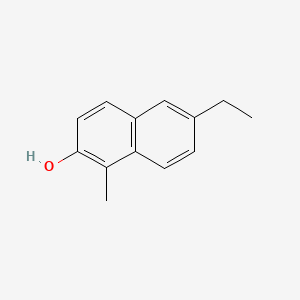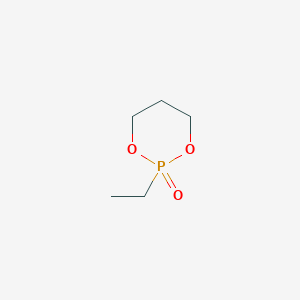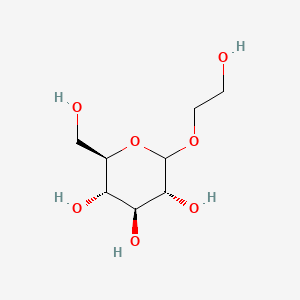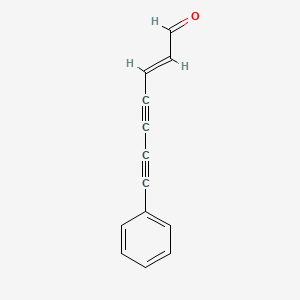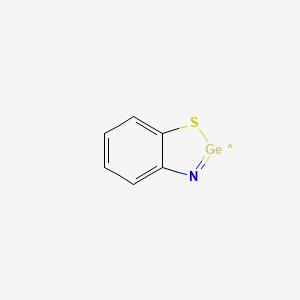
Lutetium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium phosphate is a chemical compound composed of lutetium, a rare earth element, and phosphate ions. It is represented by the chemical formula LuPO₄. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium phosphate can be synthesized through several methods. One common approach involves the reaction of lutetium nitrate with ammonium phosphate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by precipitation and filtration to obtain this compound as a solid product.
Another method involves the use of lutetium chloride and sodium phosphate. The reaction is carried out in an aqueous medium, and the resulting this compound is separated by filtration and drying.
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation reactions. Lutetium oxide is dissolved in nitric acid to form lutetium nitrate, which is then reacted with ammonium phosphate to produce this compound. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lutetium phosphate primarily undergoes reactions typical of lanthanide phosphates. These include:
Oxidation and Reduction: this compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution Reactions: It can participate in substitution reactions where phosphate ions are replaced by other anions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids like hydrochloric acid and nitric acid, which can dissolve the compound to form lutetium salts. Alkaline conditions can lead to the formation of lutetium hydroxide.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid produces lutetium chloride and phosphoric acid.
Scientific Research Applications
Lutetium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: this compound nanoparticles are explored for their potential in biological imaging and as carriers for drug delivery.
Mechanism of Action
The mechanism of action of lutetium phosphate, particularly in medical applications, involves its use as a radiopharmaceutical. Lutetium-177, a radioactive isotope of lutetium, is incorporated into this compound. When administered to patients, the compound targets specific cells, such as cancer cells, and delivers localized radiation to destroy them. The phosphate component helps stabilize the compound and facilitates its delivery to the target cells .
Comparison with Similar Compounds
Lutetium phosphate can be compared with other lanthanide phosphates, such as:
Yttrium phosphate (YPO₄): Similar in structure and properties, but yttrium has different nuclear properties, making it suitable for different applications.
Gadolinium phosphate (GdPO₄): Used in magnetic resonance imaging (MRI) contrast agents due to gadolinium’s magnetic properties.
Cerium phosphate (CePO₄): Known for its catalytic properties and use in polishing materials.
This compound is unique due to the specific properties of lutetium, such as its high atomic number and density, which make it particularly effective in applications requiring high-energy radiation .
Properties
CAS No. |
14298-36-3 |
|---|---|
Molecular Formula |
LuO4P |
Molecular Weight |
269.938 g/mol |
IUPAC Name |
lutetium(3+);phosphate |
InChI |
InChI=1S/Lu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
InChI Key |
OWNMACFMOIQGAC-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



